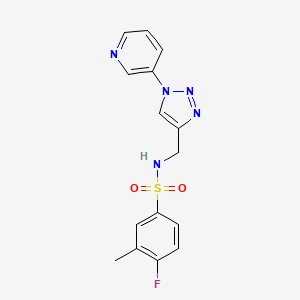
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Aplicaciones Científicas De Investigación
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine moiety, which is structurally related to “1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one”, has been synthesized and tested for its anticancer activity against various cancer cell lines . These compounds have demonstrated good to moderate activity, particularly against renal cancer cell lines. The synthesis of these compounds was performed under ultrasonic-assisted conditions, which is a novel approach in medicinal chemistry.
CDK2 Inhibition for Cancer Treatment
Derivatives of pyrazolo[3,4-d]pyrimidine have been discovered as novel inhibitors of CDK2, a cyclin-dependent kinase that is a target for cancer therapy . CDK2 inhibition is crucial as it selectively targets tumor cells. The compounds showed significant cytotoxic activities against multiple cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range, indicating their potential as effective cancer therapeutics.
Antifungal Agents
Novel derivatives of Pyrazolo[3,4-d]pyrimidin-4-one have been evaluated as potent antifungal agents . The study involved the design and synthesis of these derivatives, followed by bioassay data revealing that most of the target compounds possessed moderate to high in vitro antifungal activities. This application is particularly important in the development of new treatments for fungal infections.
Antitumor Properties
Compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have shown marked antitumor activity against tested cell lines . The IC50 values ranged from 5.00 to 32.52 μM, which indicates their potential as antitumor agents. This research contributes to the ongoing search for new therapeutic options for cancer treatment.
Fungicidal Activities
A study designed and synthesized 44 pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated them for their fungicidal activities . The results indicated that these compounds had a significant impact on various fungal strains, showcasing their potential as fungicides in agricultural or pharmaceutical applications.
Synthesis of Heterocyclic Derivatives
The compound is used in the synthesis of new heterocyclic derivatives that contain the pyrazolo[3,4-d]pyrimidine linkage . These derivatives are then tested for their biological activities, which include anticancer properties. The synthesis process itself is noteworthy as it employs ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which are known for their efficiency and eco-friendliness.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets
Mode of Action
The exact mode of action of 1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)pent-4-en-1-one is currently unknown. It is likely that the compound interacts with its targets through the pyrrolidine and pyrimidine moieties, which are common structural features in many biologically active compounds .
Biochemical Pathways
Pyrrolidine and pyrimidine derivatives are known to be involved in a variety of biochemical pathways
Pharmacokinetics
The pyrrolidine ring is known to contribute to the pharmacokinetic properties of many drugs, including their bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of this compound .
Propiedades
IUPAC Name |
1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-3-4-13(17)16-8-6-11(9-16)18-12-5-7-14-10-15-12/h2,5,7,10-11H,1,3-4,6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTSYBJVGFHBLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2363632.png)
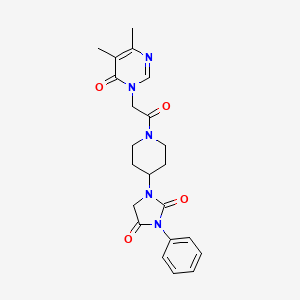
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate](/img/structure/B2363635.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2363637.png)
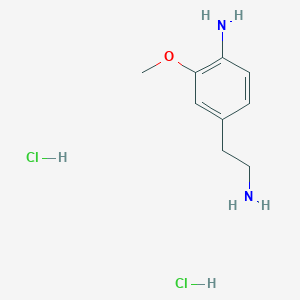
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2363644.png)


![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)
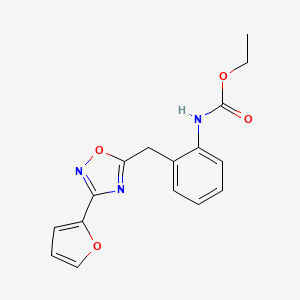
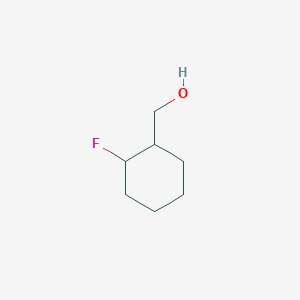
![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)
